molecular formula C21H25ClO3 B13761619 (+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate CAS No. 71548-92-0

(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Katalognummer: B13761619
CAS-Nummer: 71548-92-0
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: UDFXHGHZSZRKLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is an organic compound with a complex structure that includes a chlorobenzyl group and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate typically involves the esterification of 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid.

    Reduction: Formation of 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-(4-Chlorobenzyl)phenoxy)-2-methylbutanoic acid
  • Isobutyl 2-(4-(4-chlorobenzyl)phenoxy)propanoate

Uniqueness

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

71548-92-0

Molekularformel

C21H25ClO3

Molekulargewicht

360.9 g/mol

IUPAC-Name

propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C21H25ClO3/c1-4-14-24-20(23)21(3,5-2)25-19-12-8-17(9-13-19)15-16-6-10-18(22)11-7-16/h6-13H,4-5,14-15H2,1-3H3

InChI-Schlüssel

UDFXHGHZSZRKLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.